![molecular formula C12H17NO2 B14488503 1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one CAS No. 63609-62-1](/img/structure/B14488503.png)
1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-4-hydroxy-N-tert-butylaniline is an organic compound with the molecular formula C12H17NO2 It is a derivative of aniline, featuring an acetyl group at the second position, a hydroxyl group at the fourth position, and a tert-butyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-hydroxy-N-tert-butylaniline typically involves the acetylation of 4-hydroxyaniline followed by the introduction of the tert-butyl group. One common method involves the reaction of 4-hydroxyaniline with acetic anhydride in the presence of a base such as pyridine to form 2-acetyl-4-hydroxyaniline. Subsequently, the tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetyl-4-hydroxy-N-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-acetyl-4-oxo-N-tert-butylaniline.
Reduction: 2-(1-hydroxyethyl)-4-hydroxy-N-tert-butylaniline.
Substitution: 2-acetyl-4-alkoxy-N-tert-butylaniline.
Applications De Recherche Scientifique
2-acetyl-4-hydroxy-N-tert-butylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism by which 2-acetyl-4-hydroxy-N-tert-butylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and acetyl groups play crucial roles in binding to active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-acetyl-4-hydroxyaniline: Lacks the tert-butyl group, making it less sterically hindered.
4-hydroxy-N-tert-butylaniline: Lacks the acetyl group, affecting its reactivity.
2-acetyl-N-tert-butylaniline: Lacks the hydroxyl group, altering its hydrogen bonding capabilities.
Uniqueness
2-acetyl-4-hydroxy-N-tert-butylaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63609-62-1 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-[2-(tert-butylamino)-5-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C12H17NO2/c1-8(14)10-7-9(15)5-6-11(10)13-12(2,3)4/h5-7,13,15H,1-4H3 |
Clé InChI |
KZYHDHBYZVEJQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


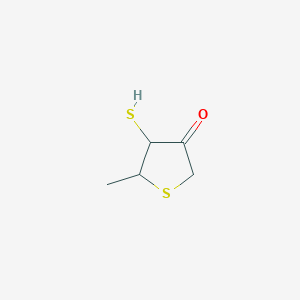
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)


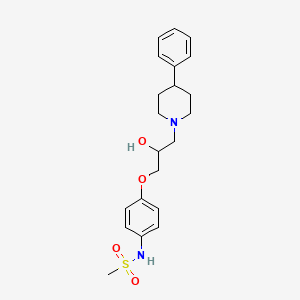
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
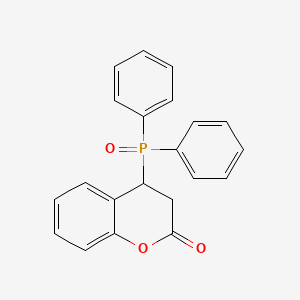
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)

![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
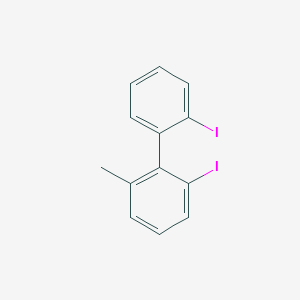
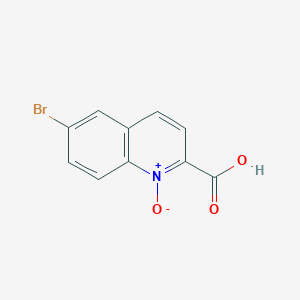
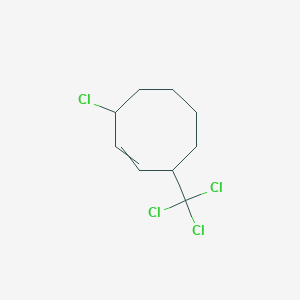
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)
